molecular formula C28H32N2O4 B3366016 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide CAS No. 13082-47-8

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide

Cat. No.: B3366016
CAS No.: 13082-47-8
M. Wt: 460.6 g/mol
InChI Key: ROBRTKNZGHQYCR-UHFFFAOYSA-N
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Description

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the xanthylium family, characterized by a xanthene core structure. It is often used in various scientific research fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-carboxybenzaldehyde with diethylamine in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the xanthylium core.

    Substitution: Substitution reactions often involve the replacement of diethylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are frequently used.

    Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide involves its interaction with specific molecular targets. The compound’s xanthylium core allows it to bind to various biomolecules, influencing cellular processes. The diethylamino groups enhance its solubility and facilitate its transport across cell membranes. These interactions can modulate signaling pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthylium-based compound with similar fluorescent properties.

    Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.

    Eosin Y: A xanthene dye used in histology and microscopy.

Uniqueness

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide stands out due to its unique combination of carboxyphenyl and diethylamino groups, which provide distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and binding characteristics .

Properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3.H2O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBRTKNZGHQYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884572
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13082-47-8
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13082-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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